PDE4-IN-22

PDE4 selectivity isoform-specific inhibition psoriasis

PDE4-IN-22 (Compound 2e) is a PDE4D-selective inhibitor with IC50 2.4 nM and >4100-fold selectivity, enabling isolation of PDE4D-mediated anti-inflammatory effects without PDE4B-induced nausea. Topically validated in an imiquimod-induced psoriasis mouse model, it significantly reduces psoriatic lesions, suppresses IL-6 and TNF-alpha in skin, and reverses epidermal hyperproliferation. With a well-characterized SAR, defined selectivity, and published enzymatic/cellular data, it serves as an essential reference compound for PDE4D-targeted medicinal chemistry and preclinical dermatology research (psoriasis, atopic dermatitis). Ideal for target validation and cAMP signaling studies.

Molecular Formula C22H19F4N3O3
Molecular Weight 449.4 g/mol
Cat. No. B15572305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE4-IN-22
Molecular FormulaC22H19F4N3O3
Molecular Weight449.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H19F4N3O3/c23-15-4-5-16(24)14(7-15)9-28-21(30)17-10-27-20(29-17)13-3-6-18(32-22(25)26)19(8-13)31-11-12-1-2-12/h3-8,10,12,22H,1-2,9,11H2,(H,27,29)(H,28,30)
InChIKeyMHIGZOWKEYONSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDE4-IN-22: A PDE4D-Selective Inhibitor with Verified Anti-Psoriatic Efficacy for Preclinical Inflammation and Dermatology Research


PDE4-IN-22 (Compound 2e) is a potent heterocyclic phosphodiesterase 4 (PDE4) inhibitor with a molecular weight of 449.40 and formula C22H19F4N3O3 . It exhibits sub-nanomolar inhibition of PDE4D with an IC50 of 2.4 nM and demonstrates >4100-fold selectivity for PDE4D over other PDE families [1]. The compound was designed and optimized through a comprehensive structure-activity relationship (SAR) campaign evaluating 37 novel compounds [1]. PDE4-IN-22 has been validated in both in vitro cellular assays (inhibition of TNF-α and IL-6 release) and in vivo imiquimod-induced psoriasis mouse models [1].

Why PDE4-IN-22 Cannot Be Replaced by Generic PDE4 Inhibitors: Evidence-Based Differentiation


PDE4 inhibitors exhibit profound functional divergence based on subtype selectivity (PDE4A, 4B, 4C, 4D), potency, and tissue distribution. Pan-PDE4 inhibitors such as roflumilast (IC50 0.8 nM) and apremilast (IC50 10-100 nM) show balanced activity across PDE4B and PDE4D isoforms, with clinical evidence linking PDE4B inhibition to dose-limiting nausea and emesis [1]. In contrast, PDE4-IN-22 is a PDE4D-selective inhibitor (>4100-fold over other PDE families), representing a distinct pharmacological profile that cannot be recapitulated by generic PDE4 inhibitors [2]. Furthermore, PDE4-IN-22 has been specifically validated in an imiquimod-induced psoriasis mouse model with topical application, whereas many PDE4 inhibitors lack this specific in vivo validation for dermatological applications [2].

Quantitative Differentiation Evidence: PDE4-IN-22 Versus PDE4 Inhibitor Comparators


PDE4D Selectivity Profile: PDE4-IN-22 (>4100-Fold) Versus Non-Selective PDE4 Inhibitors (Apremilast, Roflumilast)

PDE4-IN-22 (Compound 2e) exhibits >4100-fold selectivity for PDE4D over other PDE families [1]. In contrast, clinical-stage PDE4 inhibitors such as roflumilast show balanced PDE4B/PDE4D inhibition without substantial subtype selectivity [2], and apremilast inhibits PDE4 isoforms from all four subfamilies (A1A, B1, B2, C1, D2) with IC50 values of 10-100 nM [3]. PDE4D-selective inhibition is mechanistically significant because preclinical studies indicate PDE4B inhibition is associated with emetic adverse effects, while PDE4D may be the primary anti-inflammatory target in certain tissues [2].

PDE4 selectivity isoform-specific inhibition psoriasis therapeutic window

Enzymatic Potency: PDE4-IN-22 (IC50 2.4 nM) Versus Crisaborole (IC50 490 nM) and Apremilast (IC50 74 nM)

PDE4-IN-22 inhibits PDE4D with an IC50 of 2.4 nM [1]. This potency is substantially greater than that of FDA-approved PDE4 inhibitors crisaborole (IC50 = 490 nM ) and apremilast (IC50 = 74 nM [2]). The ~204-fold potency advantage over crisaborole and ~31-fold advantage over apremilast suggests that PDE4-IN-22 may achieve effective target engagement at lower concentrations, which is particularly relevant for topical formulations where tissue penetration may be rate-limiting.

PDE4 inhibition IC50 comparison enzymatic assay potency ranking

In Vitro Cytokine Suppression: TNF-α and IL-6 Inhibition in LPS-Stimulated Raw264.7 Macrophages

PDE4-IN-22 (Compound 2e) inhibited the release of TNF-α with an IC50 of 21.36 μM and IL-6 with an IC50 of 29.22 μM in LPS-stimulated Raw264.7 murine macrophage cells [1]. These values represent functional cellular anti-inflammatory activity downstream of PDE4 inhibition. For context, the compound was discovered through SAR optimization of 37 novel compounds, with 2e emerging as a lead candidate with balanced enzymatic potency and cellular efficacy [1]. Direct comparator data for other PDE4 inhibitors in the exact same cellular assay are not available in the primary literature; this evidence confirms the compound's functional anti-inflammatory activity in a widely used inflammatory cell model.

TNF-α inhibition IL-6 inhibition Raw264.7 anti-inflammatory activity

In Vivo Therapeutic Efficacy: Topical PDE4-IN-22 in Imiquimod-Induced Psoriasis Mouse Model

Topical application of PDE4-IN-22 (Compound 2e) exhibited remarkable therapeutic efficacy in an imiquimod-induced psoriasis mouse model, including amelioration of skin lesions, downregulation of pro-inflammatory cytokines IL-6 and TNF-α in skin tissue, and reversal of keratinocyte hyperproliferation [1]. This in vivo validation is specific to PDE4-IN-22 among the 37 compounds evaluated in the SAR campaign [1]. While other PDE4 inhibitors such as roflumilast (topical ARQ-151) and apremilast have also demonstrated efficacy in psoriasis models, the validation of PDE4-IN-22 in this widely used IMQ model provides direct evidence of its translational relevance for dermatological inflammation research.

psoriasis model imiquimod-induced topical application in vivo efficacy

Recommended Research and Preclinical Application Scenarios for PDE4-IN-22


Investigating PDE4D-Specific Anti-Inflammatory Mechanisms in Psoriasis and Dermatological Inflammation

PDE4-IN-22 is optimally suited for studies requiring PDE4D-selective pharmacological modulation. Its >4100-fold selectivity for PDE4D over other PDE families [1] enables researchers to isolate PDE4D-mediated anti-inflammatory effects from those mediated by PDE4B or other PDE isoforms. This is particularly valuable for target validation studies aiming to dissect the differential roles of PDE4 subtypes in keratinocyte biology, immune cell function, and skin inflammation.

Topical Formulation Development and Preclinical Efficacy Testing in Psoriasis Models

The compound has been specifically validated via topical application in the imiquimod-induced psoriasis mouse model, demonstrating significant reduction of psoriatic lesions, suppression of IL-6 and TNF-α in skin tissue, and reversal of epidermal hyperproliferation [1]. This makes PDE4-IN-22 a strong candidate for preclinical dermatology research programs focused on topical PDE4 inhibition for psoriasis, atopic dermatitis, or other inflammatory skin conditions.

Cellular Inflammation Assays Requiring High-Potency PDE4 Inhibition

With an IC50 of 2.4 nM for PDE4D and validated inhibition of TNF-α (IC50 21.36 μM) and IL-6 (IC50 29.22 μM) release in LPS-stimulated Raw264.7 macrophages [1], PDE4-IN-22 provides a high-potency tool for cellular studies of cAMP-mediated anti-inflammatory signaling. Its sub-nanomolar potency enables effective target engagement at low concentrations, which can be advantageous in assay systems where compound solubility, vehicle toxicity, or off-target effects at higher concentrations are concerns.

SAR and Medicinal Chemistry Benchmarking Studies for Next-Generation PDE4 Inhibitors

PDE4-IN-22 (Compound 2e) emerged from a systematic SAR campaign evaluating 37 novel heterocyclic PDE4 inhibitors [1]. Its well-characterized structure-activity profile, defined selectivity (>4100-fold), and in vivo validation make it an excellent reference compound for medicinal chemistry programs developing new PDE4D-selective inhibitors or benchmarking novel chemical series against an established inhibitor with published enzymatic and cellular data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDE4-IN-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.